molecular formula C19H18ClN3O3 B7690935 N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide

Cat. No. B7690935
M. Wt: 371.8 g/mol
InChI Key: DOOYBEDVYVKRQS-UHFFFAOYSA-N
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Description

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide, also known as COB-1, is a chemical compound that has been widely researched for its potential applications in the field of medicine. COB-1 is a small molecule that has shown promising results in various preclinical studies, suggesting its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has several advantages for lab experiments. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is also stable and can be easily synthesized in the lab. However, there are also limitations to using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide in lab experiments. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has poor solubility in water, which can limit its bioavailability. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide. One potential direction is to investigate the use of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide in combination with other drugs for the treatment of cancer. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to enhance the anti-tumor effects of certain chemotherapy drugs, suggesting its potential use in combination therapy. Another potential direction is to investigate the use of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been shown to have potent anti-inflammatory effects, suggesting its potential use in these diseases. Finally, further research is needed to fully understand the mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with ethyl 2-aminoacetate to form 2-chloro-N-ethylbenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2-chlorophenyl)-N-ethylhydroxylamine, which is further reacted with ethyl 4-aminobenzoate to form N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been extensively researched for its potential applications in the field of medicine. Various preclinical studies have shown that N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer treatment.

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-25-14-10-8-13(9-11-14)18(24)21-12(2)19-22-17(23-26-19)15-6-4-5-7-16(15)20/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOYBEDVYVKRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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